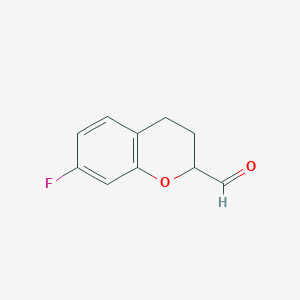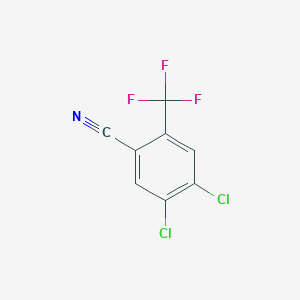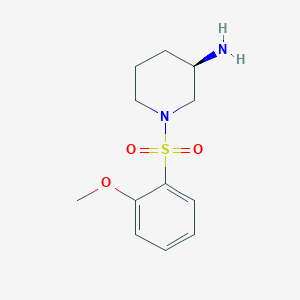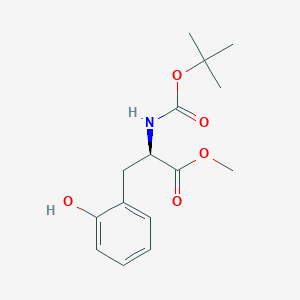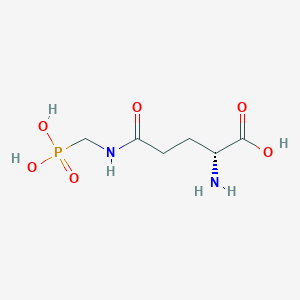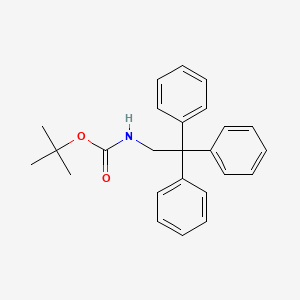
tert-Butyl (2,2,2-triphenylethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2,2,2-triphenylethyl)carbamate is an organic compound with the molecular formula C25H27NO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2,2-triphenylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,2,2-triphenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
tert-Butyl (2,2,2-triphenylethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2,2-triphenylethylamine and tert-butyl alcohol.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Agents such as potassium permanganate and lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an amine would yield a substituted carbamate.
Hydrolysis: The major products are 2,2,2-triphenylethylamine and tert-butyl alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl (2,2,2-triphenylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用机制
The mechanism of action of tert-Butyl (2,2,2-triphenylethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon hydrolysis, the protecting group is removed, releasing the free amine. This mechanism is widely used in organic synthesis to achieve selective reactions .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another protecting group for amines, but with different steric and electronic properties.
Methyl carbamate: A smaller and less sterically hindered protecting group compared to tert-butyl carbamate.
Uniqueness
tert-Butyl (2,2,2-triphenylethyl)carbamate is unique due to its bulky tert-butyl group, which provides significant steric hindrance, making it highly effective as a protecting group. Its stability under various reaction conditions also sets it apart from other carbamates .
属性
分子式 |
C25H27NO2 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
tert-butyl N-(2,2,2-triphenylethyl)carbamate |
InChI |
InChI=1S/C25H27NO2/c1-24(2,3)28-23(27)26-19-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3,(H,26,27) |
InChI 键 |
VLHFZDUINJPYDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


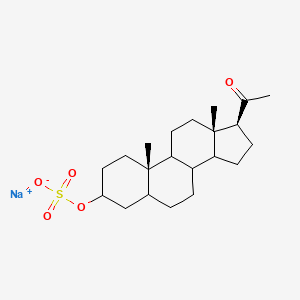
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
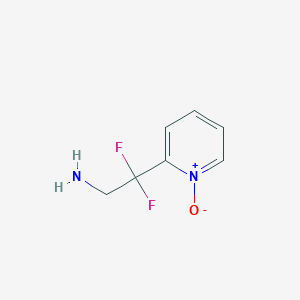
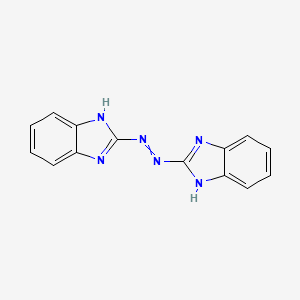
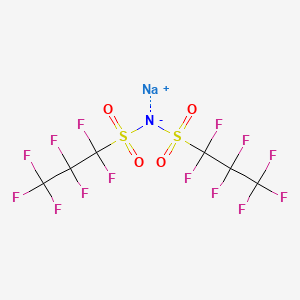
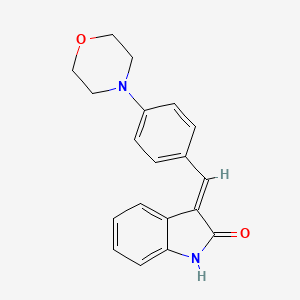
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
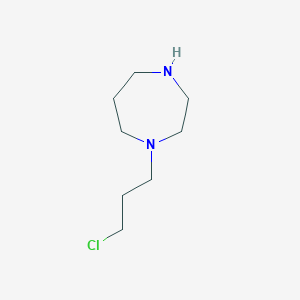
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
